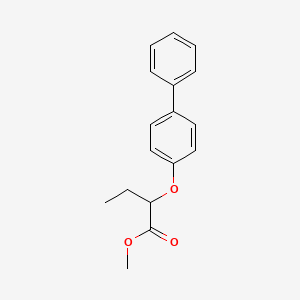

methyl 2-(4-biphenylyloxy)butanoate

Description

Methyl 2-(4-biphenylyloxy)butanoate is an ester derivative featuring a biphenylyloxy substituent attached to a butanoate backbone. This structure distinguishes it from simpler phenoxy-substituted esters and positions it as a candidate for applications in organic synthesis, materials science, and medicinal chemistry. The methyl ester group enhances volatility and metabolic stability compared to longer-chain esters .

Properties

IUPAC Name |

methyl 2-(4-phenylphenoxy)butanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O3/c1-3-16(17(18)19-2)20-15-11-9-14(10-12-15)13-7-5-4-6-8-13/h4-12,16H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPAKUZYUMUFDRP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)OC)OC1=CC=C(C=C1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Table 1: Substituent Effects on Phenoxy-Substituted Butanoates

| Compound Name | Substituent | Key Functional Groups | Molecular Weight (g/mol) | Notable Reactivity/Applications | Reference |

|---|---|---|---|---|---|

| Methyl 2-(4-biphenylyloxy)butanoate | Biphenylyloxy | Ether, ester | ~284* | Potential π-π interactions; synthetic intermediate | Inferred |

| Methyl 2-(4-formylphenoxy)butanoate | Formylphenoxy | Aldehyde, ester | 222.24 | Oxidation/reduction reactions; pharmaceutical precursor | |

| Methyl 4-(2-hydroxyphenyl)butanoate | 2-Hydroxyphenyl | Phenol, ester | ~194* | Antioxidant activity; enzyme studies | |

| Ethyl 4-([1,1'-biphenyl]-4-yl)butanoate | Biphenyl | Biphenyl, ester | 268.35 | Materials science; lipophilicity-driven bioactivity | |

| Methyl 2-[4-(benzyloxy)phenoxy]-2-methylbutanoate | Benzyloxyphenoxy | Benzyl ether, ester | 316.37 | Antimicrobial activity; enhanced stability |

*Calculated based on structural analogs.

Key Observations:

Substituent Electronic Effects :

- Electron-withdrawing groups (e.g., formyl in ) increase electrophilicity, favoring nucleophilic reactions. The biphenylyloxy group, being electron-rich, may enhance electrophilic aromatic substitution resistance while promoting π-π interactions in supramolecular chemistry.

- Hydroxyl groups (as in ) enable hydrogen bonding, improving solubility but reducing stability under acidic conditions.

Ester Chain Modifications: Methyl esters (e.g., target compound) offer higher volatility and faster hydrolysis rates compared to ethyl esters (e.g., Ethyl 4-([1,1'-biphenyl]-4-yl)butanoate ), which exhibit prolonged metabolic half-lives.

Positional Isomerism :

- Para-substituted derivatives (e.g., biphenylyloxy) generally exhibit higher symmetry and crystallinity compared to ortho- or meta-substituted analogs, influencing material properties .

Insights:

- Compared to halogenated analogs (e.g., ), the absence of halogens in the target compound reduces toxicity risks but may limit specific binding interactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.